Valeriandoid B
Overview
Description
Valeriandoid B is an iridoid compound isolated from the roots of Valeriana jatamansi, a plant belonging to the Valerianaceae family . Iridoids are a type of monoterpenoid, known for their diverse biological activities. This compound has garnered interest due to its unique structure and potential therapeutic properties.
Mechanism of Action
Mode of Action
It is known that the compound is an iridoid, a class of secondary metabolites present in a wide variety of plants and are known for their diverse pharmacological activities .
Biochemical Pathways
Iridoids, the class of compounds to which Valeriandoid B belongs, are known to have a wide range of biological activities, including anti-inflammatory, hepatoprotective, anti-tumor, and antimicrobial effects
Result of Action
As an iridoid, it may share some of the known effects of this class of compounds, such as anti-inflammatory and antimicrobial activities . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. Future research will need to investigate these factors to optimize the use of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Valeriandoid B is primarily isolated from natural sources, specifically the roots of Valeriana jatamansi . The isolation process involves several chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for structure elucidation .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically obtained through extraction and purification from the plant material. This method involves drying and grinding the roots, followed by solvent extraction and chromatographic purification .
Chemical Reactions Analysis
Types of Reactions: Valeriandoid B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the iridoid skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Valeriandoid B has several scientific research applications, including:
Chemistry: Used as a reference compound for studying iridoid structures and their reactivity.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating sleep disorders and nervous conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Valeriandoid B is unique among iridoids due to its specific structural features and biological activities. Similar compounds include:
Valeriandoid D: Another iridoid isolated from Valeriana jatamansi with similar sedative properties.
Valeriandoid F: Exhibits anti-inflammatory and antioxidant activities.
Valepotriates: A group of iridoid esters found in Valeriana species, known for their sedative and anxiolytic effects.
This compound stands out due to its unique combination of structural features and potential therapeutic applications, making it a valuable compound for further research and development.
Biological Activity
Valeriandoid B is a compound derived from the genus Valeriana, particularly noted for its presence in Valeriana jatamansi and Valeriana pavonii. This article delves into its biological activities, mechanisms of action, and therapeutic potential, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is classified as an iridoid glycoside, a type of secondary metabolite commonly found in plants. Iridoids are known for their diverse biological activities, including anti-inflammatory, sedative, and neuroprotective effects. The molecular structure of this compound contributes to its interaction with biological systems, particularly the GABAergic system.
Research indicates that this compound exerts its effects primarily through modulation of the GABAergic system. GABA (gamma-aminobutyric acid) is a key neurotransmitter in the central nervous system, and compounds that influence its activity can have significant therapeutic implications.
GABA Receptor Interaction
In vitro studies have demonstrated that this compound inhibits the binding of radiolabeled flunitrazepam to the benzodiazepine binding site on the GABA_A receptor. This inhibition suggests a potential sedative-hypnotic effect similar to that of benzodiazepines, making it a candidate for treating anxiety and sleep disorders .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Sedative-Hypnotic Effects : Studies have shown that extracts containing this compound can significantly reduce anxiety-like behaviors in animal models. For instance, administration of Valeriana jatamansi extracts resulted in enhanced motor function recovery in spinal cord injury models, suggesting a neuroprotective role .
- Anticonvulsant Activity : this compound has been associated with anticonvulsant properties. In experiments involving mice subjected to maximal electroshock seizures, compounds from Valeriana pavonii demonstrated a protective index indicating reduced seizure frequency and severity .
- Anti-inflammatory Effects : The compound appears to modulate inflammatory responses, promoting the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuronal survival and function .
Case Study 1: Neuroprotective Effects
A study conducted by Xiong et al. (2022) investigated the effects of an iridoid-rich fraction from Valeriana jatamansi, which included this compound. The results indicated that this fraction improved motor function recovery following spinal cord injury in rat models. The optimal dosage was found to be 10 mg/kg, highlighting its potential therapeutic window .
Case Study 2: Anticonvulsant Properties
Research conducted by Giraldo et al. (2013) focused on the anticonvulsant effects of iridoids from Valeriana pavonii. The study revealed that these compounds inhibited the binding of flunitrazepam to GABA_A receptors, suggesting a mechanism through which they exert anticonvulsant effects. The findings underscore the relevance of this compound in developing new treatments for epilepsy and related disorders .
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
[(1S,6S,7S,7aS)-4-(acetyloxymethyl)-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-acetyloxy-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClO10/c1-13(2)7-19(28)34-22-21-17(16(11-32-22)10-31-14(3)26)8-18(24(21,30)12-25)33-20(29)9-23(5,6)35-15(4)27/h8,11,13,18,21-22,30H,7,9-10,12H2,1-6H3/t18-,21+,22-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWTVFWINSHGLS-STCFVSJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(=CC(C2(CCl)O)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2C(=C[C@@H]([C@@]2(CCl)O)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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